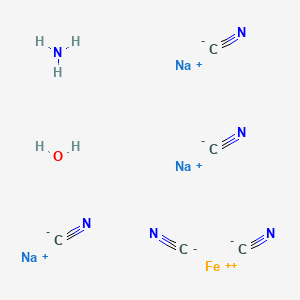![molecular formula (C15H20O2)n B1169513 POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL] CAS No. 123322-60-1](/img/no-structure.png)
POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL]” is a type of polymer . The molecular formula of the repeating unit in this polymer is (C15H20O2)n .
Molecular Structure Analysis
The molecular structure of this polymer consists of repeating units with the formula (C15H20O2)n . This suggests that each repeating unit contains 15 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
The density of this polymer is reported to be 1.08 g/mL at 25 °C . The refractive index is reported to be n20/D 1.51 .Aplicaciones Científicas De Investigación
Biopolymers Produced by Methanotrophic Bacteria
Research highlights the production of biopolymers like poly-3-hydroxybutyrate (PHB) by methanotrophic bacteria. These biopolymers are noted for their environmentally friendly properties, including biodegradability and non-toxicity during degradation, making them suitable alternatives to petrochemical polymers. They find applications in industry, medicine, and pharmacy due to their physico-chemical properties comparable to conventional polymers (Kubaczyński, Pytlak, & Stępniewska, 2019).
Plastic Scintillators and Polymer Membranes for Fuel Purification
Studies on plastic scintillators based on polymers such as polymethyl methacrylate and their applications in radiation detection have been reviewed, indicating the role of various luminescent dyes in enhancing scintillation properties (Salimgareeva & Kolesov, 2005). Additionally, polymer membranes, particularly those used for the purification of fuel additives like MTBE from methanol, demonstrate the importance of polymers in environmental and industrial applications. These membranes showcase selectivity and efficiency in separation processes, underlining the utility of polymers in addressing environmental and industrial challenges (Pulyalina et al., 2020).
Poly(lactic acid) (PLA) in Biomedical and Industrial Applications
Poly(lactic acid) is extensively researched for its biodegradable properties, making it a leading biomaterial for numerous applications in medicine and industry. The mechanical and physical properties of PLA, such as stability, processability, degradation, and recyclability, play a crucial role in its suitability for specific applications. Strategies for improving PLA properties, including blending with plasticizers and modifications, indicate the versatility of polymers in meeting diverse application needs (Farah, Anderson, & Langer, 2016).
Development of Medium-Chain-Length Poly-3-Hydroxyalkanoates
The production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) through fermentation processes highlights the potential of polymers in sustainable production methods. MCL-PHAs, known for their biodegradability, can be produced efficiently from carbon sources like alkanes and alkanoic acids. This research underscores the role of polymers in developing environmentally friendly materials with practical applications (Sun, Ramsay, Guay, & Ramsay, 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL] involves the polymerization of the monomer octahydro-5-(methoxycarbonyl)-5-methyl-4,7-methano-1H-indene-1,3-diyl-1,2-ethanediyl. The monomer is synthesized through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-2-butene", "methyl vinyl ketone", "sodium borohydride", "methanol", "acetic acid", "sulfuric acid", "sodium hydroxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with methyl vinyl ketone in the presence of sodium borohydride to form the diol intermediate.", "Step 2: The diol intermediate is then reacted with methanol and acetic acid in the presence of sulfuric acid to form the methyl ester of the diol.", "Step 3: The methyl ester is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with sodium hydroxide to form the sodium salt of the alcohol.", "Step 5: The sodium salt of the alcohol is then hydrogenated in the presence of palladium on carbon to form the monomer octahydro-5-(methoxycarbonyl)-5-methyl-4,7-methano-1H-indene-1,3-diyl-1,2-ethanediyl.", "Step 6: The monomer is then polymerized to form the final product POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL]." ] } | |
Número CAS |
123322-60-1 |
Fórmula molecular |
(C15H20O2)n |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-[1-(3-methoxyanilino)ethylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B1169455.png)

